REACTION_CXSMILES
|
[CH:1]([O:4][C:5](=[S:19])[NH:6][C:7]1[CH:12]=[C:11](F)[CH:10]=[C:9]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])[CH:8]=1)([CH3:3])[CH3:2].[C:20]([Li])([CH3:23])([CH3:22])[CH3:21].CN(C)[CH:27]=[O:28]>O1CCCC1>[C:15]([O:14][C:9]1[CH:10]=[C:11]([CH:27]=[O:28])[C:12]2[S:19][C:5]([O:4][CH:1]([CH3:3])[CH3:2])=[N:6][C:7]=2[CH:8]=1)([CH3:18])([CH3:17])[CH3:16].[C:9]([O:14][CH2:15][CH3:18])(=[O:28])[CH3:8].[CH3:1][CH2:2][CH2:21][CH:20]([CH3:23])[CH3:22] |f:5.6|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(NC1=CC(=CC(=C1)F)OC(C)(C)C)=S
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
15.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
then stirred at −10° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then warmed to −10° C. for 75 minutes
|
Duration
|
75 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then re-cooled to −78° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is slowly warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is quenched with HCl(aq) (5 ml
|
Type
|
CUSTOM
|
Details
|
of a 2 M solution), the organics are separated between ethyl acetate/water
|
Type
|
CUSTOM
|
Details
|
removed in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC=1C=C(C2=C(N=C(S2)OC(C)C)C1)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC.CCCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |